(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione
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Overview
Description
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is a complex organophosphorus compound It is characterized by the presence of a phosphanethione group bonded to a diphenylmethylidene moiety and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione typically involves the reaction of 2,6-dimethylphenyl derivatives with diphenylmethylidene phosphine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphanethione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis .
Biology
Its ability to form stable complexes with biological molecules makes it useful for probing biochemical pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, diphenylphosphine, and phenylphosphine. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness
What sets (2,6-Dimethylphenyl)(diphenylmethylidene)-lambda~5~-phosphanethione apart is its unique combination of a phosphanethione group with a diphenylmethylidene moiety and a 2,6-dimethylphenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89982-82-1 |
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Molecular Formula |
C21H19PS |
Molecular Weight |
334.4 g/mol |
InChI |
InChI=1S/C21H19PS/c1-16-10-9-11-17(2)20(16)22(23)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI Key |
HEJTUDBQFSWQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=S |
Origin of Product |
United States |
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